6-cyclopropyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-cyclopropyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one” is a novel molecule featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold . It is part of a new set of small molecules designed and synthesized as potential CDK2 inhibitors .
Physical and Chemical Properties Analysis
The compound is a brown solid with a melting point range of 183–144 °C . Its IR (KBr) values are: cm −1: 3455–3440 (OH), 3325 (NH), 1668 (C O), 1615 (C N) .Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis and Applications
Heterocyclic chemistry is a central part of organic chemistry and materials science because of the vast applications that these compounds have in drug development, agriculture, and materials. Compounds similar to the one you've mentioned have been synthesized and evaluated for their potential in various biological and chemical applications.
Synthesis and Biological Evaluation : A study by Rahmouni et al. (2016) synthesized a series of novel 1-(5-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-4,5-dihydropyrazol-1-yl)ethanones and evaluated their cytotoxicity against a panel of human cancer cell lines. These compounds exhibited moderate to good cytotoxicity, highlighting the therapeutic potential of such heterocyclic compounds (Rahmouni et al., 2016).
Antibacterial Activity : The synthesis of new heterocyclic compounds containing a sulfonamido moiety suitable for use as antibacterial agents was reported by Azab et al. (2013). This work emphasizes the importance of heterocyclic chemistry in developing new antibacterial agents, potentially offering new solutions to antibiotic resistance (Azab et al., 2013).
Analgesic and Antiparkinsonian Activities : Compounds synthesized from 2-chloro-6-ethoxy-4-acetylpyridine showed significant analgesic and antiparkinsonian activities, illustrating the potential of pyridine derivatives in treating pain and Parkinson's disease. This study by Amr et al. highlights the therapeutic applications of novel synthetic routes in medicinal chemistry (Amr et al., 2008).
Mecanismo De Acción
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . By inhibiting CDK2, the compound can selectively target tumor cells, making it a promising candidate for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thereby disrupting the cell cycle progression . This results in the inhibition of cell proliferation, particularly in cancer cells where CDK2 is often overexpressed . The compound’s interaction with CDK2 also leads to the induction of apoptosis within the cells .
Biochemical Pathways
The compound’s inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in cell proliferation . By disrupting the normal progression of the cell cycle, the compound can effectively halt the growth of cancer cells . The downstream effects of this include the induction of apoptosis, or programmed cell death, further reducing the proliferation of cancer cells .
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cells, and moderate activity against HepG-2 cells . This suggests that the compound could be a potent therapeutic agent for various types of cancer .
Direcciones Futuras
Propiedades
IUPAC Name |
6-cyclopropyl-2-[[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O/c1-24-18-15(10-22-24)19(21-12-20-18)25-8-6-13(7-9-25)11-26-17(27)5-4-16(23-26)14-2-3-14/h4-5,10,12-14H,2-3,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCXNXMTWZFFQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)CN4C(=O)C=CC(=N4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.